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Compound of Interest

Compound Name: Umeclidinium Bromide-d5

Cat. No.: B15142690

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used in the maintenance
treatment of chronic obstructive pulmonary disease (COPD). Isotopic labeling, such as the
replacement of hydrogen with deuterium (d), is a common strategy in drug development to
study metabolic pathways and pharmacokinetics. Umeclidinium Bromide-d5 is a deuterated
analog of Umeclidinium Bromide. Nuclear Magnetic Resonance (NMR) spectroscopy is a
powerful analytical technique for the structural elucidation and confirmation of such isotopically
labeled compounds. This document provides detailed application notes and protocols for the
structural characterization of Umeclidinium Bromide-d5 using NMR spectroscopy.

Chemical Structure

Umeclidinium Bromide: 1-[2-(Benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-
azoniabicyclo[2.2.2]octane bromide

Umeclidinium Bromide-d5: 1-[2-(Benzyloxy-d5)ethyl]-4-(hydroxydiphenylmethyl)-1-
azoniabicyclo[2.2.2]octane bromide. The five deuterium atoms are located on the phenyl ring of
the benzyloxy group.
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Predicted NMR Data for Umeclidinium Bromide

Due to the limited availability of experimental NMR data in the public domain, the following
tables present predicted *H and 3C NMR chemical shifts for the non-deuterated Umeclidinium
Bromide. These predictions, generated using computational algorithms, serve as a reliable
reference for interpreting the experimental spectra of both the parent compound and its
deuterated analogue.

Table 1: Predicted *H NMR Data for Umeclidinium Bromide

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

Aromatic protons (3 x
7.25-7.45 m 15H

CeHs)
4.55 s 2H -O-CH2-Ph
3.80 t 2H -N*-CH2-CH2-O-
3.60 t 2H -N+-CH2-CH2-O-
3.40 m 6H Quinuclidine N*-CHz-
2.20 m 6H Quinuclidine -CHa-
1.80 s 1H -OH

Note: Predicted values may vary slightly from experimental data depending on the solvent and
concentration.

Table 2: Predicted 3C NMR Data for Umeclidinium Bromide
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Chemical Shift (ppm) Assighment

145.0 Aromatic C (quaternary)
128.0 - 130.0 Aromatic CH

80.0 C(OH)(Ph)2

70.0 -O-CHz-Ph

65.0 -N*-CH2-CH2-O-

60.0 -N*-CH2-CH2-O-

55.0 Quinuclidine N*-CHaz-
48.0 Quinuclidine C

25.0 Quinuclidine -CHa-

Note: Predicted values are for general guidance and may differ from experimentally obtained
values.

Expected NMR Spectral Changes for Umeclidinium
Bromide-d5

The key difference in the NMR spectra of Umeclidinium Bromide-d5 compared to the non-
deuterated form will be observed in the aromatic region of the *H NMR spectrum.

e 1H NMR: The multiplet corresponding to the five protons on the phenyl ring of the benzyloxy
group (benzyloxy-d5) will be absent or significantly reduced in intensity. The integration of
the aromatic region will decrease from 15H to 10H.

e 13C NMR: The signals for the deuterated carbons in the benzyloxy-d5 ring will show a
characteristic splitting pattern (due to C-D coupling) and may have a slightly different
chemical shift (isotope effect). These signals will also exhibit lower intensity in a standard
proton-decoupled 13C NMR spectrum.

Experimental Protocols
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Sample Preparation

Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated
methanol (CD3OD) or Deuterated Dimethyl Sulfoxide (DMSO-de) are common choices for
polar molecules like Umeclidinium Bromide.

Concentration: Dissolve approximately 5-10 mg of Umeclidinium Bromide-d5 in 0.5-0.7 mL
of the chosen deuterated solvent.

Filtration: If any particulate matter is present, filter the sample through a small plug of glass
wool directly into a clean, dry 5 mm NMR tube.

Internal Standard: For precise chemical shift referencing, a small amount of an internal
standard such as Tetramethylsilane (TMS) can be added, although referencing to the
residual solvent peak is more common.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400

or 500 MHz NMR spectrometer. These parameters may need to be optimized based on the

specific instrument and sample concentration.

1. *H NMR Spectroscopy

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Temperature: 298 K.

. 3C NMR Spectroscopy
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e Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

e Spectral Width: 0-160 ppm.

o Number of Scans: 1024-4096 scans, as *3C is less sensitive than *H.
o Relaxation Delay (d1): 2 seconds.

e Acquisition Time: 1-2 seconds.

o Temperature: 298 K.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

e COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard
gradient-selected COSY pulse program.

e HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations. Use a standard gradient-selected HSQC pulse program.

 HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-
carbon correlations, crucial for assigning quaternary carbons and piecing together molecular
fragments. Use a standard gradient-selected HMBC pulse program, optimized for a long-
range coupling constant of ~8 Hz.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow for NMR data acquisition and the
logical process of structural elucidation.
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 To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Umeclidinium Bromide-d5 by NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15142690#nmr-spectroscopy-for-
structural-elucidation-of-umeclidinium-bromide-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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